Cas no 1364663-27-3 (Methyl 4,\u200b6-\u200bDibromonicotinate)

Methyl 4,6-Dibromonicotinate is a brominated nicotinate ester widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of two bromine substituents, enabling efficient functionalization at the 4- and 6-positions of the pyridine ring. The ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), where precise bromination is required. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications.
Methyl 4,\u200b6-\u200bDibromonicotinate structure
1364663-27-3 structure
Product Name:Methyl 4,\u200b6-\u200bDibromonicotinate
CAS No:1364663-27-3
MF:C7H5Br2NO2
MW:294.928100347519
MDL:MFCD00234262
CID:1091054
PubChem ID:71299176
Update Time:2025-05-20

Methyl 4,\u200b6-\u200bDibromonicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4,6-dibromonicotinate
    • Methyl 4,?6-?Dibromonicotinate
    • Methyl 4,​6-​Dibromonicotinate
    • methyl 4,6-dibromopyridine-3-carboxylate
    • DTXSID60744291
    • F17566
    • DB-370860
    • AKOS022186073
    • methyl4,6-dibromonicotinate
    • A886686
    • 1364663-27-3
    • CS-W007188
    • AS-48028
    • SCHEMBL20475970
    • 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester
    • Methyl 4,\u200b6-\u200bDibromonicotinate
    • MDL: MFCD00234262
    • Inchi: 1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
    • InChI Key: PBLRATRCAWQHFC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(N=CC=1C(=O)OC)Br

Computed Properties

  • Exact Mass: 294.86665g/mol
  • Monoisotopic Mass: 292.86870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.2Ų

Methyl 4,\u200b6-\u200bDibromonicotinate Pricemore >>

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Methyl 4,\u200b6-\u200bDibromonicotinate Suppliers

Amadis Chemical Company Limited
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(CAS:1364663-27-3)Methyl 4,\u200b6-\u200bDibromonicotinate
Order Number:A886686
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:19
Price ($):178.0/890.0
Email:sales@amadischem.com

Methyl 4,\u200b6-\u200bDibromonicotinate Related Literature

Additional information on Methyl 4,\u200b6-\u200bDibromonicotinate

Research Brief on Methyl 4,6-Dibromonicotinate (CAS: 1364663-27-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

Methyl 4,6-Dibromonicotinate (CAS: 1364663-27-3) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its dibrominated pyridine core and ester functionality, serves as a critical intermediate in the synthesis of bioactive molecules, including potential drug candidates and agrochemicals. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, highlighting its importance in modern drug discovery pipelines.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Methyl 4,6-Dibromonicotinate as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's bromine substituents were strategically utilized in palladium-catalyzed cross-coupling reactions to introduce diverse pharmacophores, yielding derivatives with nanomolar potency against BTK—a key target in autoimmune diseases and B-cell malignancies. The study underscored the compound's role in streamlining the synthesis of structurally complex inhibitors, reducing synthetic steps by 30% compared to traditional routes.

Another breakthrough was reported in ACS Chemical Biology, where Methyl 4,6-Dibromonicotinate was employed to develop a new class of antimicrobial agents targeting multidrug-resistant Gram-positive bacteria. The researchers leveraged the compound's reactivity to construct hybrid molecules combining nicotinate scaffolds with fluoroquinolone motifs. These hybrids exhibited enhanced membrane penetration and reduced efflux pump susceptibility, achieving MIC values of ≤1 µg/mL against MRSA strains. The study also highlighted the compound's compatibility with late-stage functionalization, enabling rapid SAR (structure-activity relationship) optimization.

From a methodological perspective, advances in green chemistry have been applied to the synthesis of Methyl 4,6-Dibromonicotinate itself. A 2024 Green Chemistry paper detailed a solvent-free bromination protocol using N-bromosuccinimide (NBS) and mechanochemical activation, achieving 92% yield with minimal waste generation. This approach aligns with the pharmaceutical industry's growing emphasis on sustainable synthesis, particularly for halogenated intermediates. Computational studies accompanying this work provided insights into the regioselectivity of dibromination, explaining the preferential formation of the 4,6-isomer over other possible configurations.

The compound's unique electronic properties have also enabled its use in materials science applications. A recent Chemical Communications article described its incorporation into π-conjugated systems for organic electronics, where the bromine atoms served as handles for subsequent Sonogashira couplings. The resulting materials displayed tunable luminescence properties, with potential applications in OLEDs and biosensors. This interdisciplinary application demonstrates the expanding utility of Methyl 4,6-Dibromonicotinate beyond traditional pharmaceutical contexts.

In conclusion, Methyl 4,6-Dibromonicotinate (1364663-27-3) continues to emerge as a multifaceted building block in chemical research. Its recent applications span targeted drug discovery, antimicrobial development, green synthesis methodologies, and functional materials—each leveraging its distinct reactivity profile. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound is poised to play an increasingly prominent role in addressing challenges across chemical biology and pharmaceutical sciences. Future research directions may include exploring its use in PROTACs (proteolysis-targeting chimeras) or as a cornerstone for fragment-based drug design.

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Amadis Chemical Company Limited
(CAS:1364663-27-3)Methyl 4,\u200b6-\u200bDibromonicotinate
A886686
Purity:99%/99%
Quantity:1g/5g
Price ($):178.0/890.0
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